

Application Notes and Protocols: Zoliflodacin for Research

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Compound of Interest					
Compound Name:	Zoliflodacin				
Cat. No.:	B560191	Get Quote			

Product Name: Zoliflodacin (For Research Use Only) Synonyms: AZD0914, ETX0914

Chemical Class: Spiropyrimidinetrione

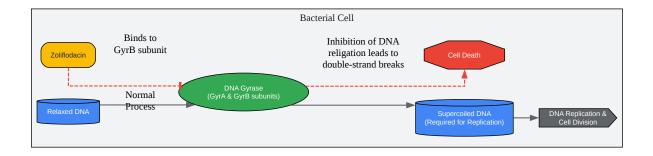
Product Description

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic that functions as a bacterial DNA gyrase inhibitor.[1] It represents a novel class of antibacterial agents with a unique mode of action, making it a valuable tool for research, particularly in the context of antibiotic resistance. [2][3] **Zoliflodacin** has demonstrated potent activity against Neisseria gonorrhoeae, including multidrug-resistant strains, and is also active against various Gram-positive and fastidious Gram-negative bacteria.[4][5][6] It is supplied as a powder for reconstitution for in vitro studies.

Mechanism of Action

Zoliflodacin exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and, to a lesser extent, topoisomerase IV.[2][6][7] This inhibition prevents the religation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately inhibiting DNA synthesis and replication, which results in bacterial cell death.[1][2] Its binding site is distinct from that of fluoroquinolones, which allows **Zoliflodacin** to remain effective against fluoroquinolone-resistant strains and demonstrates no cross-resistance with other antibiotic classes.[1][2][5]





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Caption: Mechanism of action of Zoliflodacin.

In Vitro Activity Data

Zoliflodacin has demonstrated potent in vitro activity against a range of bacterial pathogens. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Zoliflodacin MIC Data for Neisseria gonorrhoeae



Study Region/Typ e	No. of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)	Citation(s)
Global Phase 3 Trial	936 (total)	≤0.008 - 0.5	-	-	[8]
USA (Phase 3 Trial)	139 (urogenital)	≤0.008 - 0.25	0.06	0.12	[9][10]
China (2014- 2018)	986	≤0.002 - 0.25	0.06	0.125	[11][12]
Europe (21 countries)	-	0.002 - 0.25	0.064	0.125	[7]
Thailand & South Africa	199	0.004 - 0.25	0.064	0.125	[7]
Preclinical Studies	-	≤0.002 - 0.25	-	-	[1][13]

Table 2: Zoliflodacin MIC Quality Control (QC) Ranges and Data for Other Bacterial Species



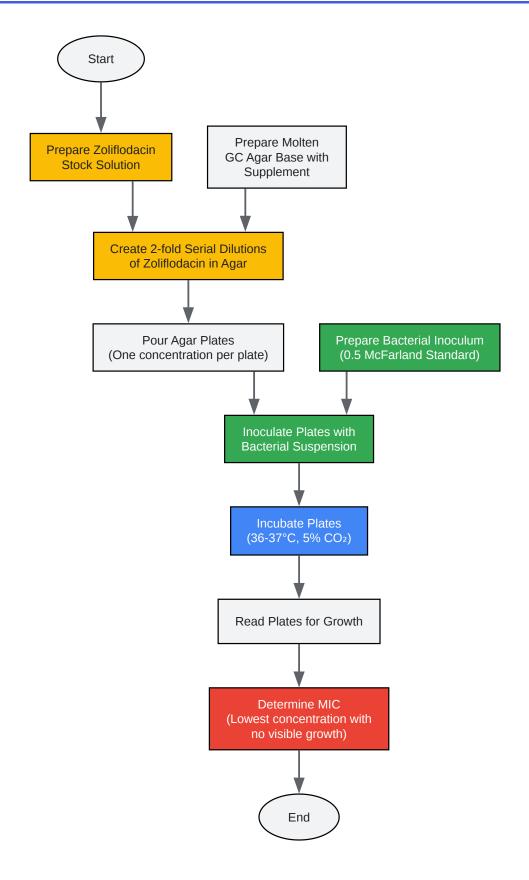
Organism	Strain	QC Range (μg/mL)	Method	Citation(s)
Neisseria gonorrhoeae	ATCC 49226	0.06 - 0.5	Agar Dilution	[14]
Staphylococcus aureus	ATCC 29213	0.12 - 0.5	Broth Microdilution	[14]
Enterococcus faecalis	ATCC 29212	0.25 - 2	Broth Microdilution	[14]
Escherichia coli	ATCC 25922	1 - 4	Broth Microdilution	[14]
Streptococcus pneumoniae	ATCC 49619	0.12 - 0.5	Broth Microdilution	[14]
Haemophilus influenzae	ATCC 49247	0.12 - 1	Broth Microdilution	[14]

Experimental Protocols

The following are generalized protocols for assessing the in vitro activity of **Zoliflodacin**. Researchers should adapt these protocols based on the specific bacterial species and CLSI (or equivalent) guidelines.

This method is standard for determining the MIC of **Zoliflodacin** against Neisseria gonorrhoeae, as referenced in multiple studies.[8][9][14]





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Caption: Experimental workflow for Agar Dilution MIC testing.

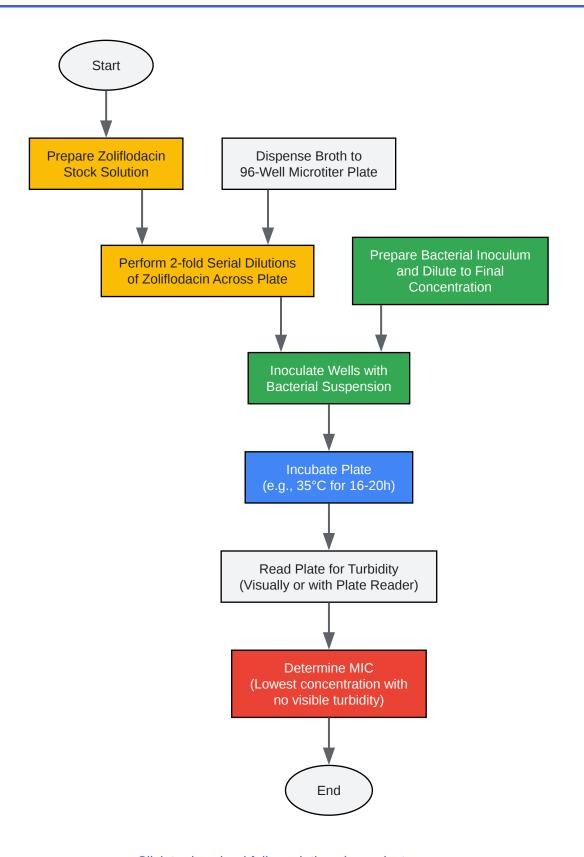


Methodology:

- Preparation of Zoliflodacin Plates:
 - Prepare a stock solution of Zoliflodacin in a suitable solvent (e.g., DMSO).
 - Prepare Gonococcal (GC) agar base with defined supplements according to the manufacturer's instructions and cool to 45-50°C.
 - Perform two-fold serial dilutions of the **Zoliflodacin** stock solution and add to aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.002 to 2 μg/mL).
 - Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free plate to serve as a growth control.
- Inoculum Preparation:
 - Culture the bacterial strain on appropriate media to obtain isolated colonies.
 - Suspend colonies in Mueller-Hinton broth or saline to match the turbidity of a 0.5
 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Inoculation and Incubation:
 - \circ Using a multipoint inoculator, spot-inoculate a standard volume (e.g., 1-2 μ L) of the bacterial suspension onto the surface of each agar plate.
 - Allow the inoculum spots to dry before inverting the plates.
 - Incubate the plates at 36-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.
- Result Interpretation:
 - The MIC is the lowest concentration of **Zoliflodacin** that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

This method is suitable for a range of organisms, including S. aureus and E. coli, as established for QC ranges.[14]





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Caption: Experimental workflow for Broth Microdilution MIC testing.

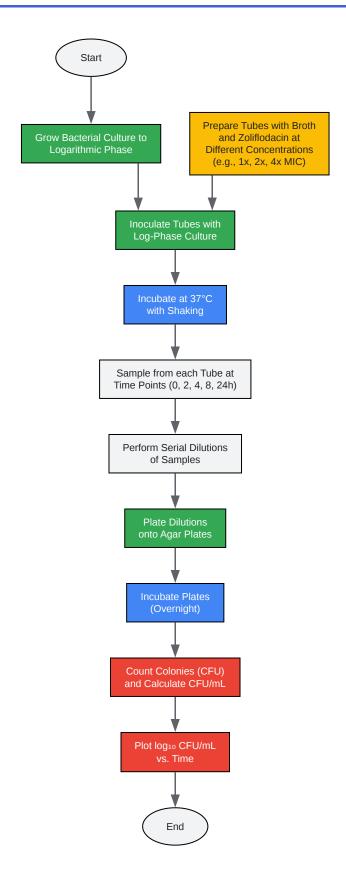


Methodology:

- · Preparation of Microtiter Plates:
 - Dispense cation-adjusted Mueller-Hinton Broth (or other appropriate broth) into the wells of a 96-well microtiter plate.
 - Prepare a stock solution of **Zoliflodacin** and perform two-fold serial dilutions across the
 plate to achieve the desired concentration range. Leave wells for positive (no drug) and
 negative (no bacteria) controls.
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Dilute this suspension in broth so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
- Inoculation and Incubation:
 - Add the standardized inoculum to each well (except the negative control).
 - Seal the plate and incubate at 35°C for 16-20 hours in ambient air.
- Result Interpretation:
 - The MIC is the lowest concentration of **Zoliflodacin** in which there is no visible turbidity (growth).

Time-kill assays are used to assess the bactericidal or bacteriostatic activity of an antibiotic over time. This protocol is a generalized workflow based on principles described in pharmacodynamic studies.[15][16]





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Caption: Conceptual workflow for a Time-Kill Assay.



Methodology:

· Preparation:

- Grow a bacterial culture to the mid-logarithmic phase in an appropriate broth.
- Prepare flasks or tubes containing broth with **Zoliflodacin** at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control.
- Inoculation and Sampling:
 - Inoculate the flasks with the log-phase culture to a starting density of \sim 5 x 10 5 CFU/mL.
 - Incubate with agitation at the optimal temperature for the organism.
 - At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Quantification:
 - Perform serial dilutions of each sample in sterile saline or broth.
 - Plate the dilutions onto drug-free agar plates.
 - Incubate the plates overnight and count the number of colonies to determine the viable cell count (CFU/mL).
- Analysis:
 - Plot the log₁₀ CFU/mL against time for each concentration.
 - A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Resistance Studies

Zoliflodacin exhibits a low frequency of spontaneous resistance emergence.[2][14] Resistance, when selected for in vitro, is primarily associated with specific amino acid substitutions in the GyrB subunit of DNA gyrase.[12][16][17]



- Key Mutations: Alterations such as D429N, D429A, or K450T in GyrB have been shown to increase Zoliflodacin MICs.[12][16]
- Cross-Resistance: Due to its unique binding site, Zoliflodacin does not show cross-resistance with fluoroquinolones, which target the GyrA subunit.[2][12] This makes it a valuable agent for studying and potentially overcoming existing quinolone resistance mechanisms. Researchers investigating resistance can use PCR and DNA sequencing of the gyrB gene to screen for mutations in isolates with elevated Zoliflodacin MICs.[12]

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